4-Chloro-2-(chloromethyl)pyridine
Overview
Description
4-Chloro-2-(chloromethyl)pyridine is an organohalide compound with the molecular formula C6H5Cl2N. It consists of a pyridine ring substituted with a chloromethyl group at the 2-position and a chlorine atom at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
4-Chloro-2-(chloromethyl)pyridine is a chemical compound that serves as an important organic raw material in the production of high-value fine chemical products . It is widely used in various fields such as pharmaceuticals, pesticides, dyes, fragrances, feed additives, food additives, rubber auxiliaries, and synthetic materials . .
Mode of Action
It is known that chloromethylpyridines, in general, can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .
Pharmacokinetics
It is soluble in dmso and methanol, which suggests that it may have good bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy can be affected by temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, usually between 80-100°C, to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including the pH and temperature, to optimize the production efficiency. The final product is purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Chloro-2-(chloromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar structure but with the chloromethyl group at the 2-position.
3-Chloromethylpyridine: Chloromethyl group at the 3-position.
4-Bromomethylpyridine: Bromomethyl group instead of chloromethyl.
Uniqueness
4-Chloro-2-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLEZYGXCVCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516572 | |
Record name | 4-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-21-6 | |
Record name | 4-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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